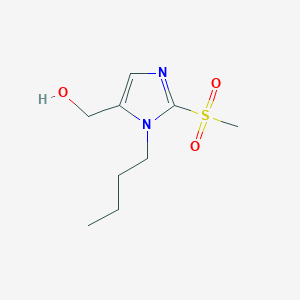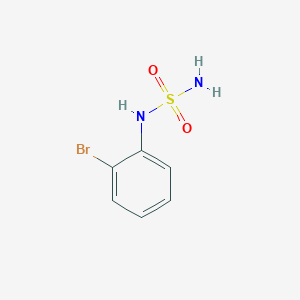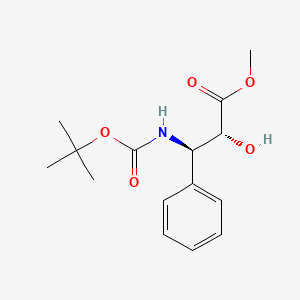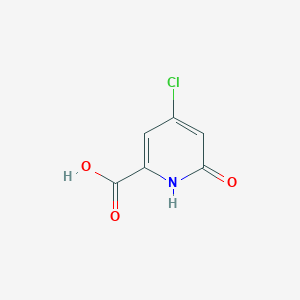
(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
Übersicht
Beschreibung
“(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” is a synthetic organic compound. It has a molecular formula of C9H16N2O3S . The average mass of this compound is 232.300 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Wissenschaftliche Forschungsanwendungen
Structural Characterization in Pharmaceuticals : A study by Tessler and Goldberg (2004) characterizes a structurally similar compound, focusing on its ordered structure stabilized by intermolecular hydrogen bonding, which is critical in pharmaceuticals for drug stability and efficacy (Tessler & Goldberg, 2004).
Synthesis of Carbonyl Compounds : Ohta et al. (1987) demonstrate the synthesis of (1-Methyl-1H-imidazol-2-yl) methanol derivatives, showcasing the potential of these compounds in synthesizing various carbonyl compounds, a fundamental process in organic chemistry (Ohta et al., 1987).
Synthesis in Heterocyclic Chemistry : Upadhyaya et al. (1997) focus on the synthesis and structural analysis of imidazole derivatives, indicating the importance of such compounds in the development of heterocyclic chemistry (Upadhyaya et al., 1997).
Crystallography Studies : Sieroń et al. (2004) explore the crystalline structure of a related compound, highlighting the importance of crystallography in understanding molecular interactions and stability (Sieroń et al., 2004).
Development of COX-2 Inhibitors : Tabatabai et al. (2012) investigate the synthesis of a similar compound as a selective COX-2 inhibitor, demonstrating its potential application in medicinal chemistry and drug design (Tabatabai et al., 2012).
Angiotensin II Receptor Antagonism : Ishii et al. (2002) detail the structure and properties of an angiotensin II receptor antagonist, underscoring the compound’s relevance in cardiovascular research (Ishii et al., 2002).
Antimicrobial Activity : Maheta et al. (2012) explore the antimicrobial activity of novel imidazole derivatives, indicating the potential of these compounds in developing new antimicrobial agents (Maheta et al., 2012).
Zukünftige Richtungen
The future directions for “(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .
Eigenschaften
IUPAC Name |
(3-butyl-2-methylsulfonylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-3-4-5-11-8(7-12)6-10-9(11)15(2,13)14/h6,12H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMMKVIDOJMKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6'-Dimethoxy-[3,3']bipyridinyl](/img/structure/B3175678.png)
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3175679.png)
![N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B3175691.png)


![Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175723.png)

![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)

![[1,1':3',1''-Terphenyl]-3,3''-diamine](/img/structure/B3175743.png)



